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molecular formula C13H9N3O5 B1607001 3,5-dinitro-N-phenylbenzamide CAS No. 7461-51-0

3,5-dinitro-N-phenylbenzamide

Cat. No. B1607001
M. Wt: 287.23 g/mol
InChI Key: JNIVGHFBGSNDHF-UHFFFAOYSA-N
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Patent
US04595745

Procedure details

To 71 g of aniline was added 22.3 g of powdery 3,5-dinitrobenzoyl chloride with stirring. Generation of heat was observed until the temperature reached 50° C. A yellowish orange paste was obtained. The paste was stirred for 10 minutes and, then, when the liquid reaction mixture was poured into 1 l of water and the mixture was rendered acidic by concentrated hydrochloric acid (35%), a white precipitate was formed. The precipitate was recovered by filtration and dried to obtain 23.58 g of 3,5-dinitrobenzanilide (the yield was 84.6%).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:8]([C:11]1[CH:12]=[C:13]([CH:17]=[C:18]([N+:20]([O-:22])=[O:21])[CH:19]=1)[C:14](Cl)=[O:15])([O-:10])=[O:9].Cl>O>[N+:8]([C:11]1[CH:12]=[C:13]([CH:17]=[C:18]([N+:20]([O-:22])=[O:21])[CH:19]=1)[C:14]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15])([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
22.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Generation of heat
CUSTOM
Type
CUSTOM
Details
reached 50° C
CUSTOM
Type
CUSTOM
Details
A yellowish orange paste was obtained
STIRRING
Type
STIRRING
Details
The paste was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
when the liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
a white precipitate was formed
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=CC=CC=C2)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 23.58 g
YIELD: PERCENTYIELD 84.6%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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